Product packaging for 2-(Tert-butyl)-6-methoxybenzo[d]thiazole(Cat. No.:CAS No. 184835-94-7)

2-(Tert-butyl)-6-methoxybenzo[d]thiazole

Cat. No.: B576127
CAS No.: 184835-94-7
M. Wt: 221.318
InChI Key: NAWDYLRDWHZLPA-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-6-methoxybenzo[d]thiazole (CAS 184835-94-7) is a high-purity chemical building block of significant interest in organic synthesis and medicinal chemistry research. This compound features a benzothiazole core, a privileged scaffold in drug discovery, substituted with a methoxy group at the 6-position and a tert-butyl group at the 2-position. Its molecular formula is C 12 H 15 NOS, with a molecular weight of 221.32 g/mol . The benzothiazole scaffold is widely recognized for its diverse biological activities and is a component of numerous experimental and approved therapeutics . Researchers value this scaffold for developing compounds with potential applications in several fields, including neurodegenerative disease research, where similar structures have been investigated for their neuroprotective properties . Furthermore, benzothiazole derivatives are frequently explored as key intermediates in the synthesis of molecules targeting oncology and infectious diseases . The specific substitution pattern on this compound makes it a versatile intermediate for further functionalization, such as in visible-light-induced decarboxylative C2-alkylation reactions, which are valuable methods for creating diverse chemical libraries for biological screening . This product is intended For Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NOS B576127 2-(Tert-butyl)-6-methoxybenzo[d]thiazole CAS No. 184835-94-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

184835-94-7

Molecular Formula

C12H15NOS

Molecular Weight

221.318

IUPAC Name

2-tert-butyl-6-methoxy-1,3-benzothiazole

InChI

InChI=1S/C12H15NOS/c1-12(2,3)11-13-9-6-5-8(14-4)7-10(9)15-11/h5-7H,1-4H3

InChI Key

NAWDYLRDWHZLPA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC2=C(S1)C=C(C=C2)OC

Synonyms

Benzothiazole, 2-(1,1-dimethylethyl)-6-methoxy- (9CI)

Origin of Product

United States

Elucidation of Reaction Mechanisms and Catalytic Pathways

Mechanistic Investigations of C-H Activation Processes

Mechanistic studies for the functionalization of 2-arylbenzothiazoles, such as in Ruthenium(II)-catalyzed alkenylation reactions, have been conducted to unravel the intricacies of the C-H activation step. researchgate.netias.ac.in These studies employ several experimental techniques to probe the reaction pathway.

The Kinetic Isotope Effect (KIE) is a powerful tool used to determine whether a C-H bond is broken in the rate-determining step (RDS) of a reaction. 14.139.57 This is achieved by comparing the reaction rates of a substrate and its deuterated analogue (where hydrogen is replaced by deuterium). A large primary KIE value (typically kH/kD > 2) indicates that C-H bond cleavage is involved in the RDS.

Table 1: Kinetic Isotope Effect in the Ru(II)-Catalyzed Alkenylation of 2-Arylbenzothiazoles.
Experiment TypeMeasured Value (kH/kD)Interpretation
Intermolecular Competition≈ 1.0C-H bond activation is not the rate-determining step.

Hydrogen-Deuterium (H/D) exchange experiments are employed to investigate the reversibility of the C-H activation step. In these experiments, the reaction is conducted in the presence of a deuterium (B1214612) source, such as a deuterated solvent. If the C-H bond cleavage is reversible, deuterium will be incorporated into the starting material. In studies involving the functionalization of benzothiazoles, C2-deuteration can be achieved under specific conditions, highlighting the lability of this proton and its accessibility for exchange. nih.gov For Ru(II)-catalyzed reactions of similar heterocycles, H/D exchange studies help confirm that C-H activation has occurred via the formation of a metallacyclic intermediate. researchgate.net

Competition experiments are conducted to probe the selectivity and relative reactivity of different substrates or different positions within a single substrate. For instance, in reactions involving differently substituted 2-arylbenzothiazoles, a competition experiment would reveal the electronic and steric effects of the substituents on the reaction rate. In related C-H functionalization studies of benzothiadiazole, competition experiments have been used to determine the relative reactivity of different aryl precursors. acs.org Such experiments are crucial for understanding the factors that govern regioselectivity in molecules with multiple potential C-H activation sites.

Understanding Catalytic Cycles in Transition Metal-Mediated Reactions

Transition metal-catalyzed reactions, particularly those involving ruthenium, are central to the functionalization of 2-arylbenzothiazoles. A plausible catalytic cycle for the Ru(II)-catalyzed alkenylation of these substrates with an olefin like styrene (B11656) has been proposed. researchgate.net This cycle typically involves key organometallic steps such as C-H activation, migratory insertion, and reductive elimination.

The catalytic cycle is proposed as follows:

C-H Activation: The catalyst reacts with the 2-arylbenzothiazole, and through a CMD mechanism, a five-membered ruthenacycle intermediate is formed.

Olefin Coordination and Insertion: The olefin (e.g., styrene) coordinates to the ruthenium center of the ruthenacycle, followed by migratory insertion into the Ru-C bond. This forms a seven-membered ruthenacycle.

β-Hydride Elimination: A β-hydride elimination step occurs, which regenerates the C=C double bond and produces a ruthenium-hydride species.

Reductive Elimination: The cycle is completed by reductive elimination of the ruthenium-hydride, which releases the alkenylated product and regenerates the active catalyst for the next cycle.

Generation and Role of Active Catalytic Species

The synthesis of benzothiazoles is often facilitated by a diverse array of catalytic systems, each involving the generation of specific active species that drive the reaction forward. mdpi.com While studies may not focus exclusively on 2-(tert-butyl)-6-methoxybenzo[d]thiazole, the principles from related syntheses are applicable.

Catalysts play a pivotal role in activating the reactants, typically 2-aminothiophenol (B119425) and an appropriate carbonyl compound (in this case, pivalaldehyde or a related precursor for the tert-butyl group). The active species generated depends on the type of catalyst used.

Acid Catalysts: In acid-catalyzed reactions, the active species is often a protonated carbonyl group. The acid catalyst protonates the oxygen atom of the aldehyde or ketone, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amino group of the 2-aminothiophenol.

Metal Catalysts: Various metal catalysts, including those based on copper and palladium, are employed in benzothiazole (B30560) synthesis. mdpi.comacs.org In palladium-catalyzed syntheses from thiobenzanilides, the active species is a Pd(II) complex. This complex facilitates C-H bond activation and subsequent intramolecular C-S bond formation. acs.org Copper-based catalysts can form active complexes that mediate the condensation and cyclization steps, often through oxidative pathways. mdpi.com

Nanoparticle Catalysts: Nanoparticle catalysts offer high surface area and unique catalytic properties. For instance, a nanorod-shaped ionogel has been used for synthesizing 2-substituted benzothiazoles, demonstrating high efficiency. mdpi.com The active sites on the nanoparticle surface facilitate the adsorption of reactants and lower the activation energy of the reaction.

Biocatalysts: Natural carriers, such as calcined limpet shells coated with ZnCl₂, have been used as heterogeneous catalysts. mdpi.com The active species are Lewis acidic sites on the catalyst surface that coordinate with the reactants.

The primary role of these active catalytic species is to lower the activation energy of the key reaction steps, such as the initial condensation to form a Schiff base or benzothiazoline (B1199338) intermediate and the subsequent oxidative cyclization to the final benzothiazole product.

Table 1: Catalytic Systems in the Synthesis of 2-Substituted Benzothiazoles

Catalyst Type Example(s) Role of Active Species
Ionic Liquids Nature-friendly ionogels Serve as both solvent and catalyst, promoting cyclization. mdpi.com
Nanoparticles Cu(II)-containing nano-silica Provides high surface area and active sites for efficient reaction. mdpi.com
Acid Catalysts P₄S₁₀, Urea Nitrate Protonates carbonyl group, increasing electrophilicity. nih.govmdpi.com
Metal Catalysts Palladium(II), Copper(I) Facilitates C-H activation and C-S bond formation. acs.org

Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into reaction mechanisms that are often difficult to probe experimentally. While specific DFT studies on this compound are not widely published, research on analogous structures like 2-(4-methoxyphenyl)benzo[d]thiazole offers a clear framework for how these studies are conducted. nih.govresearchgate.net

Density Functional Theory (DFT) for Transition State Analysis

DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov In the context of reaction mechanisms, it is employed to locate and characterize the transition states (TS) of elementary reaction steps. A transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes.

For the synthesis of a benzothiazole, DFT calculations can model the transition state for the key cyclization step. Theoretical vibrational frequency calculations are performed on the optimized geometry of the proposed transition state. nih.govresearchgate.net A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. nih.govresearchgate.net By analyzing the atomic displacements associated with this imaginary frequency, researchers can confirm the nature of the transformation occurring at the transition state.

Energy Profiles and Rate-Determining Steps

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction pathway can be constructed. This profile maps out the energy changes that occur as the reaction progresses.

The rate-determining step (RDS) of the reaction is the step with the highest activation energy barrier (the energy difference between the reactant/intermediate and the subsequent transition state). Identifying the RDS is crucial for understanding and optimizing the reaction kinetics. For many benzothiazole syntheses, the oxidative aromatization of the benzothiazoline intermediate is considered the rate-determining step.

Table 2: Application of DFT in Mechanistic Studies of Benzothiazole Synthesis

Computational Task Information Gained Relevance to Mechanism
Geometry Optimization Calculates the lowest energy structures of reactants, intermediates, and products. researchgate.net Provides the starting and ending points for each reaction step.
Transition State Search Locates the highest energy structure along a reaction coordinate. chemrxiv.org Identifies the critical point of bond formation/cleavage.
Frequency Calculation Determines vibrational modes of a structure. nih.govresearchgate.net Confirms a structure as a minimum (no imaginary frequencies) or a transition state (one imaginary frequency).

Radical and Ionic Pathways in Benzothiazole Synthesis

The formation of the benzothiazole ring can proceed through either ionic or radical pathways, depending on the specific reactants and reaction conditions. mdpi.com

Ionic Pathways: The most common route for synthesizing 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes is an ionic pathway. mdpi.com The mechanism generally proceeds as follows:

Nucleophilic Attack: The nitrogen atom of the 2-aminothiophenol attacks the electrophilic carbonyl carbon of the aldehyde.

Condensation: This is followed by the elimination of a water molecule to form a Schiff base intermediate.

Intramolecular Cyclization: The thiol group then attacks the imine carbon in an intramolecular fashion to form a benzothiazoline intermediate. mdpi.com

Oxidation: The final step is the oxidation of the benzothiazoline to the aromatic benzothiazole. This step often requires an oxidizing agent or catalyst and is frequently the rate-determining step.

Radical Pathways: Alternative synthetic strategies utilize radical intermediates. nih.gov For instance, visible-light-induced reactions can generate radical species. mdpi.com A proposed radical mechanism might involve:

Radical Generation: A photocatalyst, upon absorbing light, can induce the formation of a radical from one of the precursors.

Radical Cyclization: The reaction can proceed via a cascade of radical cyclization steps. mdpi.com For example, the synthesis of 2-substituted benzothiazoles from o-iodoarylisothiocyanates has been proposed to occur via an Sᵣₙ1 mechanism involving radical intermediates. mdpi.com

Hydrogen Atom Abstraction: In some photoredox catalytic cycles, hydrogen atom abstraction from a thiobenzamide (B147508) by a triplet-state catalyst can be a key step to initiate the radical cyclization. nih.gov

These radical pathways offer alternative routes that can sometimes be performed under milder conditions and may tolerate a different range of functional groups compared to traditional ionic methods. nih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
2-aminothiophenol
Pivalaldehyde
2-(4-methoxyphenyl)benzo[d]thiazole
o-iodoarylisothiocyanate
Thiobenzamide
Palladium(II)
Copper(I)
Zinc Chloride (ZnCl₂)
Phosphorus Pentasulfide (P₄S₁₀)

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR for Proton Environment Analysis

A ¹H NMR spectrum of 2-(Tert-butyl)-6-methoxybenzo[d]thiazole would be expected to show distinct signals corresponding to the different proton environments. The tert-butyl group would likely appear as a singlet in the upfield region due to the nine equivalent protons. The methoxy (B1213986) group would also produce a singlet. The aromatic protons on the benzothiazole (B30560) ring system would exhibit more complex splitting patterns (doublets or doublet of doublets) in the downfield aromatic region, with their specific chemical shifts and coupling constants being influenced by the positions of the methoxy and tert-butyl substituents.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. Separate signals would be expected for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group. The methoxy carbon would also have a characteristic chemical shift. The spectrum would further display signals for the carbon atoms of the benzothiazole core, including the substituted and unsubstituted aromatic carbons, as well as the carbons of the thiazole (B1198619) ring itself.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Assignment

To definitively assign the proton and carbon signals, two-dimensional NMR techniques would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the connectivity of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic (tert-butyl and methoxy) groups. Aromatic C=C stretching bands would appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group would also be identifiable. Vibrations associated with the C=N and C-S bonds of the thiazole ring would also be present, providing key diagnostic information. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

The UV-Vis spectrum, typically measured in a solvent like ethanol (B145695) or methanol, would reveal information about the electronic transitions within the conjugated benzothiazole system. The presence of the methoxy and tert-butyl groups would influence the wavelength of maximum absorption (λmax). The spectrum would be characterized by absorption bands corresponding to π → π* transitions within the aromatic and heterocyclic ring system. scielo.org.za

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak (M+) would confirm the compound's elemental composition. The fragmentation pattern would likely involve the loss of a methyl group from the tert-butyl moiety, leading to a stable tertiary carbocation, which would be a prominent peak in the spectrum. Other fragmentations could involve the methoxy group and cleavages of the benzothiazole ring.

Computational and Quantum Chemical Investigations of this compound

Despite a comprehensive search of available scientific literature, detailed computational and quantum chemical investigation records specifically for the compound this compound were not found.

While extensive research exists for the broader class of benzothiazole derivatives, applying methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), public-domain studies focusing explicitly on the conformational analysis, electronic structure, and excited-state properties of this compound are not available in the retrieved results.

Computational chemistry is a vital tool for understanding the molecular properties of chemical compounds. nih.gov For many related benzothiazole structures, these theoretical studies have provided significant insights. mdpi.com Methodologies frequently employed for benzothiazole derivatives include:

Density Functional Theory (DFT): Used for geometry optimization and electronic structure calculations. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis: Employed to understand intramolecular interactions and charge transfer.

Molecular Electrostatic Potential (MEP) Mapping: Utilized for predicting reactivity sites.

Time-Dependent Density Functional Theory (TD-DFT): Applied to predict absorption and emission spectra. mdpi.com

For instance, studies on compounds like 2-(4-methoxyphenyl)benzo[d]thiazole have utilized DFT methods with various basis sets to investigate their molecular structure and vibrational frequencies. researchgate.net Similarly, the electronic and nonlinear optical properties of other substituted benzothiazoles have been explored through computational modeling. mdpi.commdpi.com These studies often involve the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the electronic transitions and reactivity of the molecules. mdpi.com

However, without specific studies on this compound, it is not possible to provide the detailed analysis and data tables as requested in the outline. The specific combination of the tert-butyl group at the 2-position and the methoxy group at the 6-position of the benzothiazole core will uniquely influence its electronic and structural properties. Extrapolation from other derivatives would not be scientifically rigorous and would violate the strict focus on the specified compound.

Further experimental and computational research is required to elucidate the specific properties of this compound.

Computational Chemistry and Quantum Chemical Investigations

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Analysis of Two-Photon Absorption (TPA) Cross Sections

A review of the current scientific literature did not yield specific data regarding the two-photon absorption (TPA) cross-sections for 2-(Tert-butyl)-6-methoxybenzo[d]thiazole. Further research is required to determine these properties and to understand the nonlinear optical characteristics of this particular compound.

Theoretical Spectroscopic Property Prediction (NMR, IR, UV-Vis)

While direct experimental and comprehensive theoretical spectroscopic data for this compound are limited in the public domain, computational methods such as Density Functional Theory (DFT) are widely used to predict the spectroscopic properties of related benzothiazole (B30560) derivatives. mdpi.comuobasrah.edu.iqresearchgate.net These theoretical calculations are invaluable for structural elucidation and for interpreting experimental spectra.

Computational studies on analogous 6-methoxybenzothiazole (B1296504) derivatives have been performed using various levels of theory, with the B3LYP functional being a common choice for its accuracy in predicting molecular properties. mdpi.comuobasrah.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of ¹H and ¹³C NMR chemical shifts for similar benzothiazole structures are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. For a Schiff-base derivative of 6-methoxybenzothiazole, computational studies have been conducted to assign proton and carbon signals. uobasrah.edu.iqresearchgate.net For instance, the methoxy (B1213986) group protons on related structures are consistently predicted and observed around 3.8 ppm. mdpi.comuobasrah.edu.iq The aromatic protons and carbons of the benzothiazole core show characteristic shifts that are influenced by the substituents.

Infrared (IR) Spectroscopy:

Theoretical vibrational analysis of related 6-methoxybenzothiazole compounds has been used to assign characteristic IR absorption bands. mdpi.com For example, the C-O stretching vibration of the methoxy group and the C=N stretching of the thiazole (B1198619) ring are key spectral features.

Below is a table of theoretically predicted and experimentally observed IR frequencies for a related compound, N-benzyl-6-methoxybenzothiazol-2-amine. mdpi.com

Functional GroupAssignmentWavenumber (cm⁻¹)
Aromatic C-HStretching3091
C=NStretching1612
Aromatic C=CStretching1442
C-OAsymmetric Stretching1221
C-OSymmetric Stretching1053
C-HOut-of-plane Bending840

UV-Visible (UV-Vis) Spectroscopy:

Time-dependent DFT (TD-DFT) is the primary method for calculating electronic transitions and predicting UV-Vis absorption spectra. These calculations help in understanding the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for determining the electronic absorption properties of the molecule. For related benzothiazole derivatives, TD-DFT calculations have been successfully employed to interpret their UV-Vis spectra.

Reactivity and Derivatization Pathways of 2 Tert Butyl 6 Methoxybenzo D Thiazole

Electrophilic and Nucleophilic Substitution Reactions on the Benzothiazole (B30560) Core

The benzothiazole ring system is an electron-rich heterocycle, making it susceptible to electrophilic attack. However, the precise location of substitution is directed by the existing substituents. The 6-methoxy group is an activating, ortho-, para-directing group, while the 2-tert-butyl group can exert steric hindrance.

Electrophilic aromatic substitution on the benzene (B151609) portion of the benzothiazole ring is a key functionalization strategy. The methoxy (B1213986) group at the C-6 position strongly activates the ring towards electrophiles, directing substitution to the ortho and para positions. For 6-substituted benzothiazoles, electrophilic attack is anticipated to occur at the C-7 and C-5 positions. For instance, studies on the electrophilic substitution of 6-methylpyrrolo[2,1-b]thiazole, a related heterocyclic system, have shown that reactions like acetylation, formylation, and nitrosation occur preferentially at the C-5 and C-7 positions. rsc.org The bulky tert-butyl group at the 2-position can sterically hinder attack at the C-7 position, potentially favoring substitution at the C-5 position. The tert-butyl group itself is a weak activating group and an ortho-para director. stackexchange.com However, its influence is likely subordinate to the powerful activating effect of the methoxy group.

Due to the electron-rich nature of the benzothiazole ring, nucleophilic aromatic substitution is generally less favorable and requires harsh reaction conditions or the presence of strongly electron-withdrawing groups. In the case of 2-(tert-butyl)-6-methoxybenzo[d]thiazole, the electron-donating nature of both substituents makes direct nucleophilic substitution on the benzene ring challenging.

Modern approaches to functionalizing electron-rich heterocycles often involve metal-catalyzed C-H activation. rsc.org These methods can provide alternative pathways to derivatives that are not accessible through classical electrophilic or nucleophilic substitution. For example, regioselective C-H functionalization of 2,1,3-benzothiadiazole, a related heterocycle, has been achieved through iridium-catalyzed borylation, allowing for subsequent derivatization at various positions on the benzenoid ring. nih.govacs.org

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

Reagent/ReactionPredicted Major Product(s)Rationale
Nitration (HNO₃/H₂SO₄)2-(tert-butyl)-6-methoxy-5-nitrobenzo[d]thiazole and 2-(tert-butyl)-6-methoxy-7-nitrobenzo[d]thiazoleThe methoxy group is a strong ortho, para-director, activating the C-5 and C-7 positions. Steric hindrance from the tert-butyl group may influence the ratio of isomers.
Bromination (Br₂/FeBr₃)2-(tert-butyl)-5-bromo-6-methoxybenzo[d]thiazole and 2-(tert-butyl)-7-bromo-6-methoxybenzo[d]thiazoleSimilar to nitration, substitution is directed by the methoxy group. msu.edu
Friedel-Crafts Acylation (RCOCl/AlCl₃)2-(tert-butyl)-5-acyl-6-methoxybenzo[d]thiazoleThe C-5 position is electronically activated and may be sterically more accessible than the C-7 position for the bulky acyl group.

Transformations of the Tert-butyl Substituent

The tert-butyl group is generally considered to be chemically robust and unreactive. However, under specific conditions, it can undergo transformations. The C-H bonds of the tert-butyl group are sp³-hybridized and typically non-activated.

One potential pathway for functionalization is through radical reactions. For instance, the reaction of N-tert-butyl-2-benzothiazolesulphenamide with acetic anhydride (B1165640) in the presence of an acid catalyst has been shown to proceed through a homolytic decomposition pathway, leading to products formed by the recombination of radicals. nih.gov While this is not a direct transformation of a tert-butyl group on the benzothiazole ring, it demonstrates the potential for radical-mediated reactions involving tert-butyl moieties in related systems.

Another advanced strategy for functionalizing unactivated C-H bonds is through transition metal-catalyzed C-H activation. researchgate.netyoutube.com While direct C-H activation of a tert-butyl group on a benzothiazole has not been specifically reported, the field of C-H activation is rapidly advancing. Such a transformation would likely require a directing group to position the metal catalyst in proximity to the tert-butyl C-H bonds.

Lithiation of the tert-butyl group is another theoretical possibility, although it would be challenging due to the low acidity of the methyl protons. The use of a superbase, such as tert-butyllithium (B1211817) in the presence of a chelating agent like HMPA, has been shown to enable the lithiation of remote sp³ C-H bonds by shifting the equilibrium towards more reactive ion pairs. nih.gov

Reactions Involving the Methoxy Group

The methoxy group at the C-6 position is a key functional handle for derivatization. The most common reaction of an aryl methoxy group is demethylation to the corresponding phenol. This transformation can be achieved using a variety of reagents, such as boron tribromide (BBr₃), hydrobromic acid (HBr), or other Lewis acids. The resulting 6-hydroxybenzothiazole (B183329) derivative can then be used in a range of subsequent reactions, such as etherification or esterification, to introduce new functional groups.

The synthesis of various 6-methoxy-2-aminobenzothiazole derivatives has been reported, showcasing the utility of the methoxy group in building more complex molecules. ekb.egiosrjournals.org For example, 2-amino-6-methoxybenzothiazole (B104352) can be diazotized and coupled with phenols to create azo dyes. ias.ac.in The resulting hydroxyphenylazo derivatives can then be further functionalized by reacting the phenolic hydroxyl group. ias.ac.in

The methoxy group can also influence the reactivity of the benzothiazole ring through its electronic effects. Its electron-donating nature enhances the nucleophilicity of the ring system, facilitating electrophilic substitution reactions as discussed in section 6.1.

Table 2: Potential Derivatization Reactions of the Methoxy Group

ReagentProductReaction Type
BBr₃2-(tert-butyl)-6-hydroxybenzo[d]thiazoleDemethylation
HBr2-(tert-butyl)-6-hydroxybenzo[d]thiazoleDemethylation
Alkyl halide (after demethylation)6-alkoxy-2-(tert-butyl)benzo[d]thiazoleWilliamson Ether Synthesis
Acyl chloride (after demethylation)2-(tert-butyl)benzo[d]thiazol-6-yl acetateEsterification

Regioselectivity and Stereoselectivity in Further Functionalization

Achieving regioselectivity and stereoselectivity is a critical aspect of synthesizing complex molecules. In the context of this compound, these concepts are particularly relevant when introducing new chiral centers or when multiple reactive sites are present.

As discussed in section 6.1, the regioselectivity of electrophilic aromatic substitution is primarily governed by the directing effects of the methoxy group, with potential steric influence from the tert-butyl group. stackexchange.com The development of highly regioselective C-H functionalization methods, often guided by the inherent acidity of C-H bonds or the use of directing groups, offers a powerful tool for controlling the position of new substituents. nih.govacs.org For instance, in related benzothiadiazole systems, iridium-catalyzed borylation shows high regioselectivity for the C-5 position, which is attributed to the electronic effects of the heterocyclic ring. acs.org

Stereoselectivity becomes a factor when a new stereocenter is created. For example, if a prochiral electrophile were to react with the benzothiazole, the formation of enantiomers or diastereomers would be possible. Controlling the stereochemical outcome would require the use of a chiral catalyst or a chiral auxiliary. While specific examples for this compound are not available, stereoselective syntheses of other complex heterocyclic compounds have been achieved. nih.gov

Preparation of Organometallic Complexes Utilizing Benzothiazole Ligands

Benzothiazole and its derivatives can act as ligands in organometallic chemistry, coordinating to metal centers through the nitrogen and/or sulfur atoms. The formation of such complexes can alter the reactivity of the benzothiazole ring and enable novel catalytic applications.

The nitrogen atom of the thiazole (B1198619) ring is a potential coordination site for a variety of transition metals. The lone pair of electrons on the nitrogen can form a coordinate bond with a metal center, leading to the formation of complexes with metals such as rhodium, iridium, and palladium. beilstein-journals.org The specific substituents on the benzothiazole ligand can influence the electronic and steric properties of the resulting complex, thereby tuning its catalytic activity.

While there are no specific reports on organometallic complexes of this compound, the general principles of benzothiazole coordination chemistry apply. The synthesis of such complexes would typically involve the reaction of the benzothiazole with a suitable metal precursor, such as a metal halide or a metal carbonyl compound. The resulting organometallic complexes could potentially be used as catalysts in a variety of organic transformations, including cross-coupling reactions and C-H activation. harvard.edu

Advanced Applications in Materials Science and Organic Optoelectronics

Development as Fluorophores and Chromophores

Benzothiazole (B30560) derivatives are widely recognized for their fluorescent properties, making them valuable as fluorophores and chromophores. The introduction of substituents allows for the fine-tuning of their absorption and emission characteristics.

While specific experimental data for the one-photon excited fluorescence of 2-(Tert-butyl)-6-methoxybenzo[d]thiazole is not extensively documented in publicly available literature, general principles of benzothiazole chemistry allow for informed predictions. The methoxy (B1213986) group at the 6-position is expected to act as an electron-donating group, which typically leads to a red-shift in the absorption and emission spectra compared to the unsubstituted benzothiazole. The tert-butyl group at the 2-position, while primarily influencing solubility and preventing aggregation, can also have a subtle electronic effect.

Computational studies on related hydroxy-2-arylbenzothiazole derivatives have shown that substituents significantly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting the energy gap and, consequently, the fluorescence properties. asianpubs.org For instance, the introduction of electron-donating groups generally raises the HOMO level, leading to a smaller energy gap and longer wavelength emission.

Considerations for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The application of benzothiazole derivatives in OLEDs and OPVs is an active area of research. Their electronic properties can be tailored for use as charge transport materials, emitters, or electron acceptors.

For OLED applications, the HOMO and LUMO energy levels of this compound would be critical in determining its suitability as an emissive or charge-transporting layer. The bulky tert-butyl group could be advantageous in preventing concentration quenching in the solid state, a common issue in OLED emitters.

In the context of OPVs, benzothiazole-containing polymers have been investigated as both donor and acceptor materials. The electron-deficient nature of the benzothiazole unit makes it a candidate for n-type materials. The specific substitution pattern of this compound would influence its electron affinity and ionization potential, thus defining its role in a photovoltaic device.

Integration into Polymeric Systems and Supramolecular Architectures

The incorporation of functional molecules like this compound into larger systems such as polymers and supramolecular assemblies can lead to materials with enhanced properties and new functionalities.

The tert-butyl group would enhance the solubility of the monomer, facilitating its polymerization. The resulting polymer could exhibit the photophysical properties of the benzothiazole unit, potentially for applications in sensory materials or as emissive polymers in light-emitting devices.

In supramolecular chemistry, the benzothiazole core can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding (if appropriate functional groups are present). The tert-butyl group would influence the packing and intermolecular distances in the solid state, which in turn affects the material's bulk electronic and optical properties.

Investigation of Electronic Device Performance Related to Molecular Structure

The performance of an organic electronic device is intrinsically linked to the molecular structure of the active materials. For this compound, the interplay between the electron-donating methoxy group and the sterically demanding tert-butyl group would be a key determinant of its properties.

Conclusion and Future Directions in Benzothiazole Research

Summary of Key Research Findings and Methodological Advances

General methodological advances in the synthesis of 2-substituted benzothiazoles often involve the condensation of 2-aminothiophenols with various electrophiles. For instance, the reaction of 2-aminothiophenol (B119425) with aldehydes, ketones, or carboxylic acids, often facilitated by catalysts, is a common route. nih.govarkat-usa.org Microwave-assisted synthesis has also been shown to be an efficient method for preparing benzothiazole (B30560) derivatives, offering advantages such as reduced reaction times and improved yields. nih.gov However, the successful application of these methods for the specific synthesis of 2-(Tert-butyl)-6-methoxybenzo[d]thiazole has not been explicitly reported in the reviewed literature.

Identification of Remaining Challenges and Knowledge Gaps

The primary and most significant knowledge gap is the near-complete absence of experimental data for This compound . This includes fundamental physicochemical properties, spectroscopic data, and any evaluation of its biological activity or material properties.

The key challenges in the context of this specific compound are:

Synthesis and Characterization: The steric bulk of the tert-butyl group at the 2-position may pose a significant challenge to its synthesis via traditional methods. The reactivity of the starting materials might be hindered, potentially leading to low yields or requiring the development of novel synthetic strategies. Without successful synthesis, further characterization and application studies are impossible.

Lack of Research Focus: The scientific community's focus has been directed towards other substituted benzothiazoles that have shown promise in areas like medicinal chemistry and materials science. bldpharm.com It is possible that preliminary investigations into This compound did not yield results of immediate interest, leading to a lack of follow-up research.

Proposed Future Research Avenues for this compound and Related Compounds

Given the current void in the literature, the field is wide open for foundational research on This compound .

Exploration of Novel Synthetic Strategies

Future research should initially focus on the successful and efficient synthesis of This compound . This could involve:

Adapting Existing Methods: Investigating the reaction of 4-methoxy-2-aminothiophenol with pivaloyl chloride or other pivaloyl-containing reagents under various conditions (e.g., different catalysts, solvents, and temperatures).

Development of Novel Catalytic Systems: Exploring new catalysts that can overcome the steric hindrance of the tert-butyl group and facilitate the cyclization to form the benzothiazole ring.

Computational Modeling: Utilizing computational chemistry to model reaction pathways and predict the feasibility of different synthetic routes before undertaking extensive experimental work.

Deeper Insights into Reaction Mechanisms

Once a viable synthetic route is established, a detailed investigation into the reaction mechanism would be a valuable contribution. Understanding the kinetics and thermodynamics of the formation of this sterically hindered benzothiazole would provide valuable insights for the synthesis of other similarly substituted heterocyclic compounds.

Advancements in Material Science Applications

Benzothiazole derivatives have shown potential in materials science, for example, as components in organic light-emitting diodes (OLEDs) and as hole-transporting materials in perovskite solar cells. The unique combination of the electron-donating methoxy (B1213986) group and the bulky, lipophilic tert-butyl group in This compound could impart interesting photophysical or electronic properties. Future research could explore:

Photophysical Properties: Synthesis of the compound would allow for the measurement of its absorption and emission spectra, quantum yield, and lifetime, which are crucial parameters for applications in optoelectronics.

Thermal and Morphological Stability: The tert-butyl group might enhance the thermal stability and promote the formation of amorphous films, which are desirable properties for materials used in electronic devices. bldpharm.com

Q & A

Q. What are the common synthetic routes for 2-(tert-butyl)-6-methoxybenzo[d]thiazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of this compound derivatives often involves copper-catalyzed coupling reactions (e.g., for ligands like L2 in ) . Optimization strategies include:
  • Catalyst selection : Transition-metal catalysts (e.g., Cu) improve coupling efficiency.
  • Temperature control : Reflux conditions (e.g., 80–140°C, as in ) enhance reaction rates .
  • Solvent choice : Polar aprotic solvents (DMF, ethanol) are preferred for solubility and stability .
    For intermediates, hydrazine hydrate under acidic conditions can introduce hydrazinyl groups (see ) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Critical for confirming substituent positions (e.g., methoxy at C6, tert-butyl at C2) via proton and carbon shifts .
  • HPLC : Ensures purity (>95%) by separating unreacted precursors or byproducts .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns, especially for iodine-containing analogs (e.g., ) .

Q. What are the known biological activities associated with the benzo[d]thiazole core in compounds like this compound?

  • Methodological Answer : The benzo[d]thiazole scaffold exhibits:
  • Antimicrobial activity : Methoxy and tert-butyl groups enhance membrane penetration (see ’s comparison table) .
  • Anticancer potential : Structural analogs inhibit kinase pathways (e.g., triazolothiadiazoles in ) .
  • Anti-inflammatory effects : Hydrazine derivatives show COX-2 inhibition () .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Comparative structural analysis : Use ’s similarity scoring (e.g., 0.93 for methoxy-tolyl analogs) to correlate substituents with activity .
  • Assay standardization : Control variables like cell lines (e.g., HeLa vs. MCF-7) and solvent polarity (DMF vs. DMSO) to reduce variability .
  • Computational modeling : Predict binding affinities using docking studies for targets like MAO enzymes (as in ) .

Q. What strategies are recommended for enhancing the solubility and bioavailability of this compound in pharmacological studies?

  • Methodological Answer :
  • PEGylation : Introduce polyethylene glycol chains to the tert-butyl group (analogous to ethoxyethyl modifications in ) .
  • Prodrug design : Convert methoxy groups to phosphate esters for hydrolytic activation .
  • Co-crystallization : Use co-solvents like cyclodextrins to improve aqueous solubility (tested in ’s photochemical alkylation) .

Q. How do substituent variations on the benzo[d]thiazole ring influence the compound's reactivity and interaction with biological targets?

  • Methodological Answer : Substituent effects can be analyzed using and ’s comparative tables:
SubstituentPositionImpact on ActivitySource
MethoxyC6↑ Solubility, ↓ metabolic stability
tert-ButylC2↑ Steric bulk, enhances target selectivity
HydrazineC2↑ Metal-binding capacity

Advanced studies should employ SAR (Structure-Activity Relationship) assays to quantify these effects .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for this compound analogs?

  • Methodological Answer : Discrepancies may arise from:
  • Assay sensitivity : MTT vs. SRB assays yield different IC50 values due to detection mechanisms .
  • Substituent purity : Trace impurities (e.g., unreacted hydrazine in ) skew results .
  • Cell-line variability : Compare activity across multiple lines (e.g., ’s triazolothiadiazoles tested on leukemia vs. solid tumors) .

Experimental Design Considerations

Q. What precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, fume hoods, and protective eyewear (per ’s safety protocols) .
  • Waste disposal : Segregate halogenated byproducts (e.g., bromine in ) for specialized treatment .
  • Stability testing : Monitor decomposition under UV light (as in ’s photochemical studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.